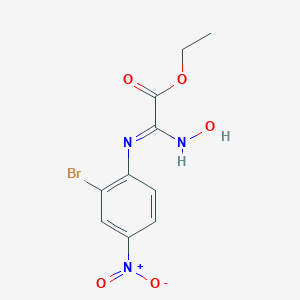
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate, also known as ENAHA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate is not fully understood. However, it has been suggested that Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. Specifically, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a role in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to have several biochemical and physiological effects. In vitro studies have shown that Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate inhibits the production of prostaglandin E2 (PGE2), a key mediator of the inflammatory response. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to inhibit the production of nitric oxide (NO), a molecule that plays a role in the inflammatory response and cancer cell growth. In vivo studies have shown that Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate is relatively inexpensive compared to other compounds with similar properties. However, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has limited bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Specifically, more studies are needed to determine the optimal dosage and administration route for Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate in the treatment of inflammatory diseases and cancer. Additionally, more research is needed to determine the mechanism of action of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate and its potential interactions with other drugs. Another potential direction is to investigate the potential applications of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate in other fields, such as agriculture and environmental science. Overall, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has the potential to be a valuable tool for scientific research and the development of new therapies.
Méthodes De Synthèse
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate can be synthesized using several methods, including the reaction of 2-bromo-4-nitroaniline with ethyl oxalyl chloride followed by hydroxylamine hydrochloride. Another method involves the reaction of 2-bromo-4-nitroaniline with ethyl oxalate followed by hydroxylamine hydrochloride. The yield of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate using these methods is typically between 40-50%.
Applications De Recherche Scientifique
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate is in the development of new drugs. Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
Nom du produit |
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate |
|---|---|
Formule moléculaire |
C10H10BrN3O5 |
Poids moléculaire |
332.11 g/mol |
Nom IUPAC |
ethyl 2-(2-bromo-4-nitrophenyl)imino-2-(hydroxyamino)acetate |
InChI |
InChI=1S/C10H10BrN3O5/c1-2-19-10(15)9(13-16)12-8-4-3-6(14(17)18)5-7(8)11/h3-5,16H,2H2,1H3,(H,12,13) |
Clé InChI |
PXKRHDDNHFBHBI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NC1=C(C=C(C=C1)[N+](=O)[O-])Br)NO |
SMILES canonique |
CCOC(=O)C(=NC1=C(C=C(C=C1)[N+](=O)[O-])Br)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



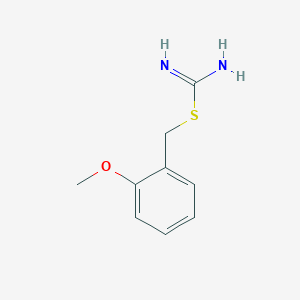


![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)

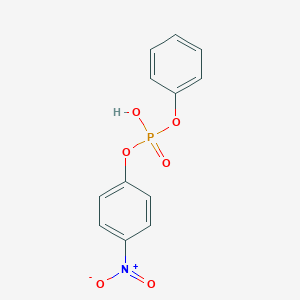

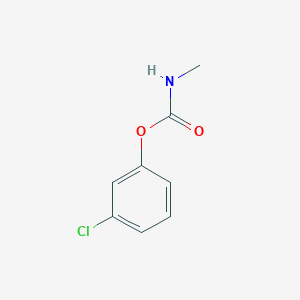
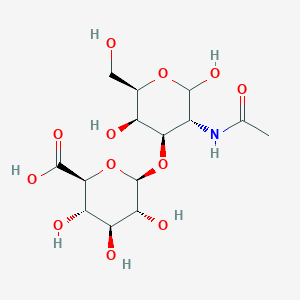
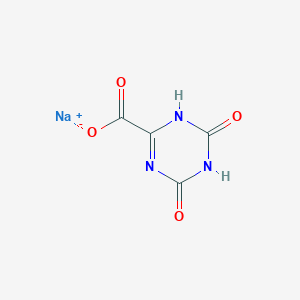
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)